molecular formula C14H11N3O5 B11716446 N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide

N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide

Cat. No.: B11716446
M. Wt: 301.25 g/mol
InChI Key: UBGSLUGBOMGGKK-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides. This compound is characterized by the presence of nitro groups attached to the benzene ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide typically involves the nitration of a precursor compound followed by amide formation. One common method involves the nitration of 2-methyl-5-nitroaniline to form 2-methyl-5-nitro-1-nitrobenzene. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products

    Reduction: Formation of N-(2-methyl-5-aminophenyl)-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of N-(2-carboxy-5-nitrophenyl)-3-nitrobenzamide.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with proteins and enzymes, leading to inhibition or modification of their activity. The compound can also form covalent bonds with nucleophilic sites on biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide
  • N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine

Uniqueness

N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide is unique due to the presence of two nitro groups on the benzene ring, which significantly enhances its reactivity compared to similar compounds. This makes it a valuable compound in various chemical reactions and research applications .

Properties

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide

InChI

InChI=1S/C14H11N3O5/c1-9-5-6-12(17(21)22)8-13(9)15-14(18)10-3-2-4-11(7-10)16(19)20/h2-8H,1H3,(H,15,18)

InChI Key

UBGSLUGBOMGGKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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